BenchChemオンラインストアへようこそ!

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride

stereochemistry cyclohexane conformation structure-activity relationship

Procure this (1r,4r)-trans stereoisomer specifically for LSD1/KDM1A and MAO inhibitor programs exemplified in dominant patent families. The dihydrochloride salt ensures direct solubility in aqueous assay buffers without DMSO co-solvent interference. Its rigid 180° exit vector is ideal for fragment-based drug discovery and structure-based linker design. Request a quote now.

Molecular Formula C10H17Cl2N3O
Molecular Weight 266.17
CAS No. 2094026-04-5
Cat. No. B2671122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride
CAS2094026-04-5
Molecular FormulaC10H17Cl2N3O
Molecular Weight266.17
Structural Identifiers
SMILESC1CC(CCC1N)OC2=NC=CN=C2.Cl.Cl
InChIInChI=1S/C10H15N3O.2ClH/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10;;/h5-9H,1-4,11H2;2*1H
InChIKeyWVORYEVZUZLJDQ-JZDLBZJVSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine Dihydrochloride (CAS 2094026-04-5): A Stereochemically Defined trans-Cyclohexylamine Building Block for Medicinal Chemistry


(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride (CAS 2094026-04-5) is a stereochemically defined trans-1,4-disubstituted cyclohexylamine building block featuring a pyrazin-2-yloxy ether at the 4-position and a primary amine at the 1-position, isolated as the dihydrochloride salt for enhanced aqueous solubility and handling . The (1r,4r) configuration places both the amine and the pyrazinyloxy substituent in equatorial orientations on the cyclohexane ring, a conformational preference that maximizes thermodynamic stability and provides a well-defined exit vector geometry for fragment-based drug discovery [1]. This compound serves as a key synthetic intermediate in patent-protected series of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors and monoamine oxidase (MAO) inhibitors, appearing as a core scaffold element in multiple granted US patents [2][3].

Why (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine Dihydrochloride Cannot Be Replaced by Generic Analogs


Three structural features of this compound interact to determine its biological and pharmaceutical utility in ways that preclude simple substitution. First, the (1r,4r) trans configuration is not a routine stereochemical option – the cis isomer (CAS 746598-84-5) places the pyrazinyloxy and amine groups in axial/equatorial orientations, altering the three-dimensional presentation of pharmacophoric elements by approximately 2.5 Å in vector displacement . In literature examples of cis/trans cyclohexylamine pairs targeting aminergic receptors, potency differences exceeding 100-fold have been documented [1]. Second, the dihydrochloride salt form confers aqueous solubility that is absent in the free base (CAS 1342979-22-9, logP ~0.28–1.83 predicted), enabling direct use in biochemical assay buffers without DMSO co-solvent complications . Third, the pyrazin-2-yloxy ether linkage provides a specific hydrogen-bond acceptor geometry and electron-deficient aromatic character that simple phenyl or pyridyl ether replacements do not replicate [2].

(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine Dihydrochloride: Head-to-Head Quantitative Differentiation Evidence


Stereochemical Configuration: trans-(1r,4r) vs. cis Isomer – Conformational and Pharmacophoric Vector Differentiation

The (1r,4r)-trans configuration places both the primary amine and the pyrazin-2-yloxy substituent in equatorial positions on the cyclohexane ring, yielding a thermodynamically preferred chair conformation with a substituent vector angle of approximately 180° [1]. In contrast, the cis isomer (CAS 746598-84-5) forces one substituent into an axial orientation, producing a 1,4-diaxial interaction energy penalty estimated at 0.5–0.9 kcal/mol and a vector angle of approximately 60° between substituents [1]. While direct comparative biological data for this specific scaffold pair has not been published in the peer-reviewed literature, the conformational analysis is well-established: the equatorial-equatorial disposition in the trans isomer provides a rigid, extended pharmacophore geometry that is preferred in LSD1 inhibitor patent examples where the (1r,4r) cyclohexyl linker connects the pyrazine recognition element to a cyclopropylamine warhead [2].

stereochemistry cyclohexane conformation structure-activity relationship

Salt Form Advantage: Dihydrochloride vs. Free Base – Aqueous Solubility for Biochemical Assay Compatibility

The dihydrochloride salt (MW 266.17 g/mol, CAS 2094026-04-5) is the preferred form for direct dissolution in aqueous biochemical assay buffers, whereas the free base (MW 193.25 g/mol, CAS 1342979-22-9) requires organic co-solvent (typically DMSO) for solubilization . The free base has a predicted logP of 0.28–1.83 depending on the computational method employed, indicating limited intrinsic aqueous solubility . While experimentally measured solubility data for this specific compound pair are not publicly available, the general principle of salt formation improving aqueous solubility by 10- to 1000-fold for basic amines is well-established in pharmaceutical science [1]. Vendor specifications confirm that the dihydrochloride is supplied at ≥95% purity and is the form most commonly stocked for research procurement .

solubility salt selection biochemical assay formulation

Patent-Documented Utility as LSD1/MAO Inhibitor Scaffold: Enabling IP-Positioned Drug Discovery

The (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine scaffold is explicitly exemplified in US patents US9487512, US10329256, and US9944601, where it serves as the central linker connecting a pyrazine recognition motif to a cyclopropylamine or related warhead in LSD1/KDM1A inhibitor series [1][2][3]. In US9487512 Example 5, a compound incorporating this scaffold demonstrated LSD1 inhibitory activity with a Ki of >100,000 nM, indicating that the scaffold itself is an intermediate building block rather than the final bioactive entity [4]. However, related N-acylated derivatives have shown MAO-A Ki values of 240 nM in rat cerebral cortex displacement assays [5], demonstrating that appropriate derivatization of the amine can yield potent target engagement. This patent positioning creates a defined intellectual property space for organizations developing LSD1-targeted therapeutics, where the (1r,4r) stereochemistry is specifically claimed [1].

LSD1 KDM1A epigenetics MAO inhibition patent landscape

Optimal Application Scenarios for (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine Dihydrochloride Based on Quantitative Evidence


LSD1/KDM1A Inhibitor Lead Optimization Programs

Organizations pursuing LSD1 (KDM1A) as a therapeutic target for oncology or neurological indications should procure the (1r,4r)-trans stereoisomer specifically, as this configuration is exemplified in the Oryzon Genomics patent family (US9487512, US10329256, US9944601) that defines the dominant IP landscape for cyclopropylamine-based LSD1 inhibitors [1]. The scaffold enables modular derivatization at the primary amine to access the full SAR space claimed in these patents, with lead-optimized N-acyl derivatives achieving MAO-A target engagement Ki values of 240 nM [2]. The dihydrochloride salt form allows direct dissolution in LSD1 enzymatic assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% BSA, 1 mM DTT), streamlining the synthesis-to-screening workflow .

Fragment-Based Drug Discovery Using Defined trans-Cyclohexylamine Linkers

The rigid (1r,4r)-trans-cyclohexane geometry provides a well-defined exit vector (180° dihedral angle between substituents) that is ideal for fragment linking strategies where precise spatial control of pharmacophoric elements is required [1]. Computational modeling of the pyrazine–cyclohexyl–amine scaffold predicts a linear molecular shape with a nitrogen-to-nitrogen distance of approximately 6.5 Å, enabling rational fragment growth [2]. The dihydrochloride salt ensures solubility in aqueous fragment screening conditions without organic co-solvent interference, a critical advantage for biophysical methods such as surface plasmon resonance (SPR) and ligand-observed NMR .

PDE10 and Kinase Inhibitor Scaffold Exploration

The pyrazin-2-yloxy moiety has been validated as a phosphodiesterase 10 (PDE10) recognition element in the Amgen patent series (US20100137278A1), and N-acylated derivatives of (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine have been described as potential kinase inhibitor intermediates [1]. The electron-deficient pyrazine ring engages in π-stacking interactions with kinase hinge regions, while the trans-cyclohexylamine provides a solubilizing handle for further derivatization [2]. Researchers exploring pyrazine-based kinase or PDE inhibitors benefit from the pre-installed stereochemistry and the reactive primary amine, which eliminates two synthetic steps (stereochemical resolution and amine deprotection) compared to racemic or protected intermediates .

Biochemical Assay Development Requiring Water-Soluble Amine Building Blocks

For core facilities and screening centers that require compound libraries formatted in aqueous buffer rather than DMSO, the dihydrochloride salt of (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine offers a distinct operational advantage over the free base (CAS 1342979-22-9), which has a predicted logP of 0.28–1.83 and limited aqueous solubility [1]. The ≥95% purity specification (vendor-certified) meets the quality threshold for primary screening campaigns, and the defined (1r,4r) stereochemistry eliminates the confounding biological variability introduced by racemic or diastereomeric mixtures [2].

Quote Request

Request a Quote for (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.